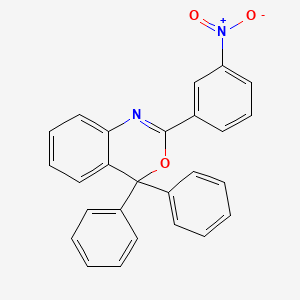

2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)-4,4-diphenyl-3,1-benzoxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O3/c29-28(30)22-15-9-10-19(18-22)25-27-24-17-8-7-16-23(24)26(31-25,20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHUAHWPGYHNDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3N=C(O2)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Elucidation of 2 3 Nitrophenyl 4,4 Diphenyl 4h 3,1 Benzoxazine

Alternative Synthetic Strategies and Novel Methodologies

Beyond traditional synthetic routes, the development of novel methodologies for benzoxazine (B1645224) synthesis is a burgeoning area of research. These strategies aim to address the limitations of conventional methods, such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste streams. The following subsections explore some of the most promising alternative approaches.

Green chemistry principles are increasingly being integrated into the synthesis of benzoxazine derivatives to minimize their environmental impact. Key areas of focus include the use of renewable starting materials, the development of solvent-free reaction conditions, and the use of safer solvents.

The synthesis of benzoxazines from bio-based resources is a significant step towards sustainability. rsc.orgnih.govresearchgate.net A variety of naturally occurring phenolic compounds have been successfully employed as starting materials for benzoxazine synthesis, including those derived from cardanol, guaiacol, eugenol, vanillin, thymol, and curcumin. rsc.orgnih.govscispace.com These renewable feedstocks offer a greener alternative to petroleum-based phenols. For instance, a truly bio-based benzoxazine has been synthesized using sesamol, furfurylamine, and benzaldehyde, with all three components originating from renewable sources. rsc.org The reaction was achieved through a solventless method, further enhancing its green credentials. rsc.org

Solvent-free synthesis is another cornerstone of green chemistry that has been applied to benzoxazine production. scispace.com These methods not to be confounded with the use of safer, bio-based solvents like ethanol and ethyl acetate, eliminate the need for volatile organic compounds, thereby reducing pollution and health hazards. The solventless synthesis of thymol-based benzoxazines has been successfully demonstrated, showcasing the feasibility of this approach for certain benzoxazine structures. scispace.com

While the direct application of these green principles to the synthesis of the structurally complex 2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine has not been extensively reported, the foundational research with other benzoxazine derivatives provides a strong impetus for future investigations. The primary challenge lies in adapting these methods to accommodate the specific steric and electronic properties of the precursors required for the target molecule.

Table 1: Examples of Bio-based Phenolic Precursors in Benzoxazine Synthesis

| Bio-based Phenol | Amine | Aldehyde | Reference |

| Vanillin | Jeffamine D-230 | Paraformaldehyde | nih.gov |

| Thymol | Jeffamine D-230 | Paraformaldehyde | nih.gov |

| Carvacrol | Jeffamine D-230 | Paraformaldehyde | nih.gov |

| Sesamol | Furfurylamine | Benzaldehyde | rsc.org |

| Curcumin | Aniline | Formaldehyde | nih.gov |

| Eugenol | Various aliphatic and aromatic amines | Formaldehyde | rsc.org |

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. bohrium.comnsysu.edu.tw These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless scale-up. nsysu.edu.tw

The application of continuous flow technology to the synthesis of benzoxazine derivatives is a promising area of research. bohrium.comnsysu.edu.tw The synthesis of main-chain benzoxazine polymers has been successfully demonstrated in a continuous flow reactor, highlighting the potential for improved efficiency and product purity. bohrium.comnsysu.edu.tw In this process, precise control over the stoichiometry of the reactants and rapid mixing minimizes the formation of byproducts that are often problematic in batch syntheses. nsysu.edu.tw

For the synthesis of a highly substituted molecule like this compound, a continuous flow approach could offer several key advantages. The ability to safely handle potentially hazardous reagents and intermediates at elevated temperatures and pressures could accelerate reaction rates and improve yields. Furthermore, the modular nature of flow reactors would allow for the integration of multiple reaction steps, purification, and analysis in a single, automated sequence. While specific examples of the continuous flow synthesis of 2-aryl-4,4-diaryl-4H-3,1-benzoxazines are not yet prevalent in the literature, the successful application of this technology to other complex heterocyclic systems suggests its significant potential in this area. nih.gov

The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and mild reaction conditions, aligning perfectly with the principles of green chemistry. While the direct enzymatic synthesis of the this compound ring system is not yet established, chemoenzymatic and biocatalytic approaches to structurally related benzoxazines and their precursors are an active area of investigation.

Research in this field has primarily focused on the synthesis of chiral benzoxazine derivatives, which are valuable intermediates in the pharmaceutical industry. For example, a biocatalytic decarboxylative Michael addition has been developed for the synthesis of 1,4-benzoxazinone derivatives using Candida antarctica lipase B (Novozym 435). nih.gov This reaction proceeds under mild conditions and provides access to complex products in good yields. nih.gov

Another approach involves the synthesis of nonracemic 1,4-benzoxazines through the ring-opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization. nih.gov While not strictly enzymatic, this method highlights the importance of developing stereoselective routes to key benzoxazine intermediates. The potential for integrating enzymatic steps, for instance, in the asymmetric synthesis of the precursors, could further enhance the efficiency and sustainability of such processes.

The application of chemoenzymatic or biocatalytic methods to the synthesis of this compound would likely involve the enzymatic resolution of chiral precursors or the stereoselective construction of key intermediates. The development of novel enzymes with tailored substrate specificities will be crucial for advancing this frontier in benzoxazine synthesis.

Advanced Structural Elucidation Methodologies for 2 3 Nitrophenyl 4,4 Diphenyl 4h 3,1 Benzoxazine

Single-Crystal X-ray Diffraction Methodologies for Benzoxazine (B1645224) Structures

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the solid-state structure of crystalline compounds with atomic precision. nih.gov For a molecule like 2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine, this technique provides unequivocal proof of its constitution, configuration, and conformation.

Obtaining high-quality single crystals suitable for X-ray diffraction analysis is the critical first step. The success of crystallization depends on a systematic exploration of various conditions. For benzoxazine derivatives, which are typically synthesized via Mannich condensation or related reactions, purification by column chromatography is often a prerequisite to remove impurities that can hinder crystal growth. nih.gov

Common crystallization techniques applicable to this compound include:

Slow Evaporation: This is the most widely used method, where the compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, chloroform, ethyl acetate, or mixtures with hexane) to near saturation. The solvent is then allowed to evaporate slowly and undisturbed at a constant temperature, leading to the gradual formation of crystals.

Solvent Diffusion: This technique involves dissolving the compound in a good solvent and carefully layering a miscible "anti-solvent" (in which the compound is poorly soluble) on top. Diffusion at the interface between the two liquids reduces the solubility of the compound, promoting crystallization.

Vapor Diffusion: Similar to solvent diffusion, this method places a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container holding a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

The choice of solvent is crucial and is often determined empirically. For a molecule with aromatic rings and a nitro group, solvents of intermediate polarity are generally a good starting point.

Once a crystal structure is solved, the analysis of the crystal packing reveals how the molecules arrange themselves in the solid state. This arrangement is governed by a variety of non-covalent intermolecular interactions that stabilize the crystal lattice. mdpi.com For this compound, the following interactions are expected to be significant:

C—H···O Interactions: Weak hydrogen bonds can form between C-H donors (from the phenyl rings or the oxazine (B8389632) methylene (B1212753) group) and the oxygen atoms of the nitro group or the oxazine ring. nih.gov

C—H···N Interactions: The nitrogen atom of the oxazine ring can act as a hydrogen bond acceptor for C-H groups on neighboring molecules. researchgate.netumons.ac.be

π–π Stacking: The multiple phenyl rings provide ample opportunity for π–π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align in a parallel or offset fashion. nih.gov

C—H···π Interactions: These interactions occur when a C-H bond points towards the face of an aromatic ring on another molecule. researchgate.netumons.ac.be

A representative table of crystallographic data for a related benzoxazine derivative is shown below to illustrate the type of information obtained from an SC-XRD experiment.

| Parameter | Example Value (for a related benzoxazin-4-one) nih.gov |

| Chemical Formula | C₁₄H₉NO₂ |

| Formula Weight | 223.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.3055 (16) |

| b (Å) | 3.8930 (4) |

| c (Å) | 20.445 (2) |

| β (°) | 94.946 (3) |

| Volume (ų) | 1055.1 (2) |

| Z (molecules per unit cell) | 4 |

The primary output of an SC-XRD experiment is a three-dimensional map of electron density, from which the precise coordinates of each atom in the molecule can be determined. This allows for the detailed analysis of:

Bond Lengths and Angles: These parameters confirm the covalent structure of the molecule and can reveal strain or unusual electronic effects. The bond lengths within the oxazine ring are consistent with established values for this heterocyclic system. researchgate.net

Torsion Angles: These define the conformation of the molecule. For the 4H-3,1-benzoxazine ring system, the oxazine ring typically adopts a non-planar conformation, often described as a half-chair or sofa conformation, to minimize steric strain. researchgate.net The analysis of torsion angles involving the C4-diphenyl groups and the C2-nitrophenyl group would reveal their spatial orientation relative to the benzoxazine core.

Absolute Stereochemistry: For chiral molecules crystallizing in non-centrosymmetric space groups, SC-XRD can determine the absolute configuration of stereocenters. While the parent compound is achiral, derivatives with chiral substituents could be analyzed in this way.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

While SC-XRD provides the definitive solid-state structure, NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C. nih.govresearchgate.net

For a complex molecule like this compound, a simple one-dimensional (1D) NMR spectrum would show many overlapping signals, especially in the aromatic region. Two-dimensional (2D) NMR experiments are essential to unambiguously assign each proton and carbon signal. researchgate.netharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). It helps to trace out the connectivity within individual spin systems, such as the protons on the nitrophenyl ring and the benzoxazine's benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is invaluable for assigning carbon signals based on their known proton assignments. For example, it would correlate the methylene protons of the oxazine ring (~4-5 ppm) with their corresponding carbon signal (~45-80 ppm). mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting different spin systems and piecing together the entire molecular structure. For instance, it would show correlations from the methylene protons to the quaternary C4 carbon and to carbons in the fused benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are connected through bonds. It is essential for determining stereochemistry and conformation in solution. For this molecule, NOESY could show correlations between the oxazine methylene protons and protons on the C2 and C4 phenyl rings, helping to define their relative orientation. researchgate.netmdpi.com

The following table summarizes the expected correlations for key structural fragments of the molecule.

| 2D NMR Experiment | Type of Information | Expected Correlations for this compound |

| COSY | ¹H-¹H through-bond coupling (2-3 bonds) | Correlations between adjacent protons on the benzoxazine aromatic ring and the 3-nitrophenyl ring. |

| HSQC | ¹H-¹³C direct one-bond correlation | Correlation of each aromatic proton to its attached carbon; correlation of the -O-CH₂-N- protons to the methylene carbon. |

| HMBC | ¹H-¹³C long-range coupling (2-3 bonds) | Correlations from -O-CH₂-N- protons to the quaternary C4 and C2 carbons, and to carbons of the fused benzene ring. Correlations from aromatic protons to adjacent quaternary carbons (e.g., C4, C-NO₂). |

| NOESY | ¹H-¹H through-space proximity (< 5 Å) | Correlations between protons on the C4-diphenyl groups and protons on the fused benzene ring. Correlations between the C2-nitrophenyl group protons and the -O-CH₂-N- protons, indicating the preferred conformation around the C2-N bond. |

Molecules are not static in solution but often undergo rapid conformational changes. NMR spectroscopy, particularly through variable-temperature studies, is an excellent method for investigating these dynamic processes. acs.org

For this compound, potential dynamic processes include:

Ring Inversion of the Oxazine Ring: The half-chair conformation of the oxazine ring can invert. If this process is fast on the NMR timescale, averaged signals are observed. At lower temperatures, this process can be slowed, potentially leading to the decoalescence of signals into separate peaks for each conformer.

Rotation of Phenyl Groups: The rotation of the three phenyl rings (two at C4, one at C2) around their single bonds may be hindered due to steric bulk. Variable-temperature NMR can be used to measure the energy barriers to this rotation. At low temperatures, separate signals for the ortho and meta protons of a phenyl ring might be observed if rotation is slow, which then coalesce into single signals at higher temperatures as rotation becomes faster. This phenomenon is a hallmark of dynamic conformational exchange. nih.gov

By analyzing the changes in chemical shifts, coupling constants, and line shapes as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters (ΔG‡, ΔH‡, ΔS‡) for these conformational exchange processes.

Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of this compound. High-resolution techniques and tandem mass spectrometry, in particular, offer a wealth of information regarding its elemental formula and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) is critical for the unequivocal confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For the target compound, with a chemical formula of C26H18N2O3, the theoretical exact mass can be calculated. This calculated value would then be compared against the experimentally determined mass from an HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). A close correlation between the theoretical and experimental values, usually within a few parts per million (ppm), provides strong evidence for the assigned elemental composition.

Table 1: Theoretical vs. Expected Experimental HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C26H18N2O3 |

| Theoretical Exact Mass | 406.1317 Da |

| Expected [M+H]+ Ion | 407.1390 Da |

| Expected Mass Accuracy | < 5 ppm |

Note: The data in this table is predictive and based on the chemical formula. Actual experimental values would be obtained from HRMS analysis.

The fragmentation is likely to be initiated at the more labile bonds or involve the loss of stable neutral molecules. Key fragmentation patterns could include:

Cleavage of the benzoxazine ring: This could lead to the formation of ions corresponding to the diphenyl-substituted portion and the nitrophenyl-containing fragment.

Loss of the nitro group: The nitro group (NO2) can be lost as a neutral radical, leading to a significant fragment ion.

Fragmentation of the phenyl rings: While less common under softer ionization conditions, fragmentation of the aromatic rings can occur at higher collision energies.

Table 2: Plausible MS/MS Fragmentation Ions for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

| 407.1390 ([M+H]+) | 361.1444 | NO2 (45.9946 Da) |

| 407.1390 ([M+H]+) | 284.1075 | C6H4NO2 (122.0266 Da) |

| 407.1390 ([M+H]+) | 165.0548 | C13H9N2O3 (237.0613 Da) |

Note: This table presents hypothetical fragmentation data based on the structure of the compound. Experimental verification is required.

Vibrational Spectroscopy (IR and Raman) in Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in this compound and providing information about its conformational state.

The IR and Raman spectra of the target compound would exhibit a series of characteristic absorption and scattering bands, respectively, that correspond to the vibrational modes of its specific structural components. By analyzing the position, intensity, and shape of these bands, a detailed picture of the molecular structure can be constructed. A study on the closely related compound, 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, provides a valuable reference for assigning the vibrational modes. scispace.comias.ac.inresearchgate.net

Key expected vibrational modes include:

N-O Stretching of the Nitro Group: The nitro group typically shows two strong stretching vibrations: an asymmetric stretch in the range of 1500-1560 cm-1 and a symmetric stretch between 1300-1370 cm-1.

C=N Stretching of the Oxazine Ring: The carbon-nitrogen double bond within the benzoxazine ring is expected to show a characteristic stretching vibration, likely in the region of 1620-1680 cm-1.

C-O-C Stretching of the Oxazine Ring: The ether linkage within the oxazine ring will have characteristic asymmetric and symmetric stretching modes, typically observed in the 1200-1300 cm-1 and 1000-1100 cm-1 regions, respectively.

Aromatic C-H and C=C Stretching: The multiple phenyl rings will give rise to a series of sharp bands corresponding to C-H stretching vibrations above 3000 cm-1 and C=C stretching vibrations in the 1400-1600 cm-1 region.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretching | 3000 - 3100 | IR, Raman |

| C=N Stretching (Oxazine Ring) | 1620 - 1680 | IR, Raman |

| Aromatic C=C Stretching | 1400 - 1600 | IR, Raman |

| Asymmetric NO2 Stretching | 1500 - 1560 | IR |

| Symmetric NO2 Stretching | 1300 - 1370 | IR |

| Asymmetric C-O-C Stretching (Oxazine) | 1200 - 1300 | IR |

| Symmetric C-O-C Stretching (Oxazine) | 1000 - 1100 | IR |

Note: The expected wavenumber ranges are based on typical values for these functional groups and data from analogous compounds. scispace.comias.ac.inresearchgate.net

Due to the complexity of the vibrational spectra of large molecules like this compound, computational methods, particularly Density Functional Theory (DFT), are often employed to aid in the interpretation of experimental data. scispace.comias.ac.in

By creating a theoretical model of the molecule, its vibrational frequencies and intensities can be calculated. These calculated spectra can then be compared with the experimental IR and Raman spectra. This comparison helps to:

Confirm band assignments: Theoretical calculations can provide a more confident assignment of complex vibrational modes that may overlap in the experimental spectrum.

Investigate conformational isomers: If the molecule can exist in different stable conformations, DFT calculations can predict the vibrational spectra for each, which can then be compared to the experimental data to determine the predominant conformation.

Understand the effects of substituents: Computational studies can systematically investigate how the electronic nature and position of substituents, such as the nitro and phenyl groups, influence the vibrational frequencies of the benzoxazine core.

For this compound, DFT calculations using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would be expected to provide a good correlation with the experimental vibrational spectra, allowing for a comprehensive and accurate structural elucidation. mdpi.com

Reactivity and Transformation Pathways of 2 3 Nitrophenyl 4,4 Diphenyl 4h 3,1 Benzoxazine

Academic Exploration of Core Benzoxazine (B1645224) Ring Opening and Rearrangement Reactions

The 4H-3,1-benzoxazine ring is a key structural motif that can undergo a range of transformations, primarily initiated by the cleavage of the oxazine (B8389632) ring. These reactions are often catalyzed by acids or bases and can also be induced by thermal energy.

The benzoxazine ring is susceptible to both acid and base-catalyzed ring-opening reactions. In the presence of acid, the oxygen atom of the oxazine ring can be protonated, facilitating nucleophilic attack and subsequent ring cleavage. For instance, hydrolysis in acidic conditions would be expected to yield the corresponding N-(2-(hydroxy(diphenyl)methyl)phenyl)-3-nitrobenzamide. This occurs because the heterocyclic ring opens to reveal a more stable amide structure.

Base-catalyzed transformations, on the other hand, can proceed through different mechanisms. A strong base can abstract a proton, leading to ring-opening or rearrangement reactions. For example, treatment with a strong base could potentially lead to the formation of quinazolinone derivatives, a common transformation for 4H-3,1-benzoxazin-4-ones. While specific studies on 2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine are not prevalent, the general reactivity of the benzoxazine scaffold suggests these transformation pathways. semanticscholar.orgresearchgate.net

Table 1: Predicted Products of Acid and Base-Catalyzed Ring Transformations

| Reaction Condition | Catalyst | Predicted Product | General Mechanism |

|---|---|---|---|

| Acidic Hydrolysis | H₃O⁺ | N-(2-(hydroxy(diphenyl)methyl)phenyl)-3-nitrobenzamide | Protonation of the ether oxygen followed by nucleophilic attack of water and ring cleavage. |

| Base-Catalyzed Rearrangement | Strong Base (e.g., NaOH) | Potential formation of quinazolinone derivatives | Deprotonation followed by intramolecular rearrangement and cyclization. |

Thermally activated ring-opening polymerization is a characteristic reaction of benzoxazines, typically proceeding at elevated temperatures to form polybenzoxazines. researchgate.netresearchgate.net For this compound, heating could induce homolytic or heterolytic cleavage of the C-O bond in the oxazine ring, generating reactive intermediates that can polymerize.

Furthermore, the benzoxazine ring can participate in cycloaddition reactions. While specific examples involving this particular molecule are scarce, the general reactivity pattern of similar heterocyclic systems suggests the possibility of participating in [4+2] cycloaddition reactions, either as the diene or dienophile, depending on the reaction partner and conditions. acs.org

Functional Group Transformations on the Nitrophenyl and Diphenyl Moieties

The peripheral substituents on the benzoxazine core offer additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

The nitro group on the 2-phenyl ring is a versatile functional group that can be readily transformed. Selective reduction of the nitro group to an amino group is a common and important transformation in organic synthesis. researchgate.net A variety of reducing agents can be employed for this purpose, with the choice of reagent being crucial to avoid the reduction of other functionalities in the molecule. rsc.orgcardiff.ac.ukresearchgate.net

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with molecular hydrogen is a highly effective method for nitro group reduction. scispace.com Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid, are also commonly used and are known for their chemoselectivity. stackexchange.com The resulting amino group can then serve as a handle for further functionalization, such as diazotization followed by substitution, or acylation to form amides.

Table 2: Reagents for Selective Nitro Group Reduction

| Reagent | Conditions | Product | Selectivity Notes |

|---|---|---|---|

| H₂, Pd/C | Room temperature, atmospheric pressure | 2-(3-aminophenyl)-4,4-diphenyl-4H-3,1-benzoxazine | Generally high selectivity for the nitro group. |

| SnCl₂·2H₂O | Ethanol, heat | 2-(3-aminophenyl)-4,4-diphenyl-4H-3,1-benzoxazine | Good for substrates with other reducible groups. stackexchange.com |

| Fe, CH₃COOH | Reflux | 2-(3-aminophenyl)-4,4-diphenyl-4H-3,1-benzoxazine | A classic and cost-effective method. |

The diphenyl moieties at the 4-position, as well as the phenyl ring at the 2-position (once the nitro group is modified), are susceptible to electrophilic aromatic substitution reactions. Reactions such as halogenation and nitration can introduce new functional groups onto these aromatic rings.

Halogenation, for instance with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), would likely lead to the substitution at the para positions of the phenyl rings due to steric hindrance from the bulky benzoxazine core. Similarly, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group, likely at the para position of one of the phenyl rings. The directing effects of the existing substituents and the steric environment of the molecule would play a crucial role in determining the regioselectivity of these reactions.

Investigation of Heteroatom Reactivity within the Benzoxazine Ring

The nitrogen and oxygen atoms within the benzoxazine ring possess lone pairs of electrons, making them potential sites for interaction with electrophiles. The nitrogen atom, being part of an amide-like system, is generally less nucleophilic than a typical secondary amine. However, it can still react under certain conditions. For example, it can be involved in coordination with metal centers. researchgate.net

Reactivity at the Nitrogen and Oxygen Atoms

The nitrogen and oxygen atoms within the 4H-3,1-benzoxazine ring are key centers for chemical transformations. The lone pair of electrons on the nitrogen atom can participate in nucleophilic reactions, while the oxygen atom also influences the ring's stability and reactivity.

The reactivity of the nitrogen atom in the 4H-3,1-benzoxazine system is analogous to that of other related heterocyclic compounds. It can act as a nucleophile, particularly in reactions with strong electrophiles. However, the presence of the electron-withdrawing 3-nitrophenyl group at the adjacent C2 position is expected to decrease the nucleophilicity of the nitrogen atom to some extent.

Nucleophilic and Electrophilic Attack on the Heterocyclic System

The 4H-3,1-benzoxazine ring is susceptible to both nucleophilic and electrophilic attacks at various positions. The C4 position, bearing two phenyl groups, is sterically hindered, which may direct attacks to other sites. The C2 position is influenced by both the adjacent nitrogen and oxygen atoms, as well as the 3-nitrophenyl group.

Nucleophilic Attack:

The C2 and C4 carbons of the benzoxazine ring are potential sites for nucleophilic attack. The electron-withdrawing 3-nitrophenyl group at C2 enhances the electrophilicity of this position, making it a likely target for nucleophiles. Attack at C2 can lead to ring-opening of the benzoxazine system. For related 2-aryl-4H-3,1-benzoxazin-4-ones, reactions with nucleophiles like amines are known to cause ring cleavage and subsequent formation of other heterocyclic systems. researchgate.net

Electrophilic Attack:

Electrophilic substitution reactions would likely occur on the fused benzene (B151609) ring of the benzoxazine core or on the phenyl substituents. The directing effects of the existing substituents would govern the position of substitution. The benzoxazine ring itself is generally considered to be electron-rich and can undergo electrophilic attack, although the presence of the nitro group may deactivate the system towards such reactions.

A study on 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one highlighted that molecular electrostatic potential (MEP) analysis can identify the reactive sites for electrophilic and nucleophilic attacks. researchgate.net A similar analysis for the title compound would be expected to show the influence of the 3-nitrophenyl and 4,4-diphenyl groups on the charge distribution and reactivity.

Photochemical and Electrochemical Reactivity Studies

The presence of the 3-nitrophenyl group suggests that this compound may exhibit interesting photochemical and electrochemical properties.

Photoinduced Transformations and Mechanistic Photochemistry

The photochemistry of organic molecules containing a 2-nitrophenyl group is a well-studied area. acs.orgacs.orgrsc.org These compounds are known to undergo intramolecular hydrogen abstraction by the excited nitro group from an ortho-substituent, leading to the formation of a transient aci-nitro intermediate. This intermediate can then undergo further reactions.

In the case of this compound, the nitro group is at the meta position of the phenyl ring at C2, which makes direct intramolecular hydrogen abstraction from the benzoxazine ring less likely compared to an ortho-nitro substituted analogue. However, irradiation could still lead to other photoinduced transformations, such as rearrangements or reactions involving the heterocyclic ring. The photochemistry of related N-heterocycles has been shown to involve reductions, ring contractions, and dehydrogenations upon irradiation. rsc.org

Redox Potentials and Electrochemical Behavior of the Compound

The electrochemical behavior of this compound is expected to be dominated by the reducible nitro group. Nitroaromatic compounds are known to undergo facile reduction at the nitro group to form radical anions, nitroso, hydroxylamino, and ultimately amino derivatives. The specific reduction potentials would depend on the solvent and electrolyte system used.

An electrochemical study on the rearrangement of 3-hydroxyoxindoles to benzoxazinones indicated that substrates carrying a nitro group were well-tolerated in electrochemical transformations, suggesting the electrochemical stability of the nitro-substituted benzoxazinone core under certain conditions. acs.org The presence of the diphenyl groups at the C4 position might also influence the electrochemical behavior by affecting the planarity and electronic communication within the molecule.

Below is a table summarizing the expected reactivity of the compound based on the analysis of related structures.

| Reactivity Type | Potential Reaction Site(s) | Expected Outcome | Influencing Factors |

| Reactivity at Heteroatoms | Nitrogen (N3), Oxygen (O1) | Protonation, Alkylation | Electron-withdrawing 3-nitrophenyl group reduces N3 nucleophilicity. |

| Nucleophilic Attack | Carbon (C2), Carbon (C4) | Ring-opening, Substitution | Enhanced electrophilicity at C2 due to the 3-nitrophenyl group. Steric hindrance at C4. |

| Electrophilic Attack | Fused Benzene Ring, Phenyl Rings | Aromatic Substitution | Directing effects of existing substituents. Potential deactivation by the nitro group. |

| Photochemical Reactivity | 3-Nitrophenyl Group, Benzoxazine Ring | Rearrangements, Ring Contractions | Excitation of the nitroaromatic chromophore. |

| Electrochemical Reactivity | 3-Nitrophenyl Group | Reduction of the nitro group | Solvent, electrolyte, and electrode material. |

Derivatization Strategies and Analogue Development for Academic Exploration

Synthesis of Structurally Modified Benzoxazine (B1645224) Analogues

The synthesis of structurally modified analogues of 2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine allows for a systematic evaluation of how changes in the molecular architecture influence its properties. These modifications can be strategically introduced at various positions of the benzoxazine scaffold.

The 2-position of the 4H-3,1-benzoxazine ring is a common site for introducing structural diversity. The existing 3-nitrophenyl group can be replaced with a variety of other substituted aryl groups to probe the effects of electronics and sterics. The synthesis of such analogues typically involves the condensation of an appropriately substituted aromatic aldehyde with a suitable precursor.

Research on related 2-aryl-4H-3,1-benzoxazin-4-ones has demonstrated the feasibility of incorporating a wide range of aryl groups at the 2-position. For instance, derivatives bearing 2-fluorophenyl, 2-methylphenyl, and 4-bromophenyl groups have been successfully synthesized and studied for their biological activities. These studies provide a strong precedent for the synthesis of analogous 2-aryl-4,4-diphenyl-4H-3,1-benzoxazines.

Table 1: Examples of 2-Aryl Substituents for Analogue Development

| Aryl Substituent | Rationale for Selection |

| 4-Nitrophenyl | Isomeric comparison to the parent compound to study the effect of substituent position. |

| 3-Aminophenyl | Introduction of a basic and electron-donating group. |

| 3-Cyanophenyl | Replacement of the nitro group with another electron-withdrawing group with different steric and electronic properties. |

| 3-Trifluoromethylphenyl | Introduction of a lipophilic and strongly electron-withdrawing group. |

| Phenyl | Unsubstituted parent to serve as a baseline for electronic effects. |

| 2-Naphthyl | Exploration of extended aromatic systems. |

| 3-Pyridyl | Introduction of a heteroaromatic ring to influence solubility and potential for hydrogen bonding. |

| 3-Thienyl | Introduction of a different heteroaromatic system with distinct electronic properties. |

Systematic modifications at the 3- and 4-positions of the benzoxazine ring are crucial for a thorough academic exploration of this scaffold.

The 4,4-diphenyl substitution is a key feature of the target molecule. In an academic setting, one could explore the replacement of these phenyl groups with other substituents to understand their role. This could include:

Dialkyl groups (e.g., dimethyl, diethyl): To investigate the effect of replacing aromatic with aliphatic groups.

Spirocyclic systems: To introduce conformational rigidity.

One aryl and one alkyl group: To study the effect of asymmetric substitution at the 4-position.

These modifications would likely require different synthetic starting materials, such as appropriately substituted 2-aminobenzophenones or related precursors.

Scaffold Hopping and Bioisosteric Replacement Studies (Academic Context)

Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry that can be adapted for academic exploration to design novel compounds with potentially interesting properties. cambridgemedchemconsulting.com

The 3-nitro group on the 2-phenyl ring is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule. In an academic context, replacing this group with other electron-withdrawing bioisosteres can provide insights into the specific electronic requirements for any observed activity or property. Aromatic nitro groups are sometimes considered undesirable in a drug discovery context due to potential metabolic liabilities, making their replacement an interesting academic exercise. cambridgemedchemconsulting.com

Table 2: Potential Bioisosteric Replacements for the 3-Nitro Group

| Bioisostere | Rationale |

| Cyano (-CN) | A smaller, linear electron-withdrawing group. |

| Trifluoromethyl (-CF₃) | A lipophilic and strongly electron-withdrawing group. nih.gov |

| Sulfonamide (-SO₂NH₂) | A hydrogen-bond donor and acceptor with strong electron-withdrawing character. |

| N-acetyl (-NHCOCH₃) | An electron-withdrawing group with different steric and electronic properties. |

| Boronic acid (-B(OH)₂) | A unique functional group with the potential for different interactions. nih.gov |

The synthesis of these analogues would allow for a fine-tuning of the electronic properties of the 2-aryl substituent and a deeper understanding of the role of the nitro group.

Scaffold hopping can also involve more significant structural changes, such as the fusion of additional heterocyclic rings to the benzoxazine core. This strategy can lead to the discovery of entirely new chemical scaffolds with novel three-dimensional shapes and properties. For instance, the fusion of a triazole or another five- or six-membered heterocycle to the benzoxazine backbone could be explored. Research on the synthesis of fused 1,4-benzoxazines provides a conceptual framework for how such strategies might be approached, even though the specific chemistry would need to be adapted for the 3,1-benzoxazine system. researchgate.net

Stereoselective Synthesis of Enantiomerically Pure Benzoxazine Derivatives

The 4-position of the benzoxazine ring is a stereocenter if the two substituents are different. In the case of this compound, the 4-position is not a stereocenter. However, if analogues with two different substituents at the 4-position were to be synthesized (e.g., 4-phenyl-4-methyl), it would lead to the formation of a racemic mixture.

In an academic research setting, the development of stereoselective synthetic methods to obtain enantiomerically pure benzoxazine derivatives would be a significant undertaking. This could involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the cyclization reaction that forms the benzoxazine ring. While specific methods for the stereoselective synthesis of 2,4,4-trisubstituted-4H-3,1-benzoxazines are not well-documented, the general principles of asymmetric synthesis could be applied. For instance, catalytic asymmetric halocyclization of o-vinylanilides has been reported for the enantioselective synthesis of other types of chiral benzoxazines. acs.org Such studies would be valuable for investigating the potential stereospecific interactions of these compounds with biological systems or for developing chiral materials.

Asymmetric Catalysis in Benzoxazine Ring Formation

While "this compound" possesses a prochiral center at the C4 position, the presence of two identical phenyl groups renders the molecule achiral. However, the synthesis of chiral analogues, where the two aryl groups at the C4 position are different, is of significant interest for stereoselective studies. Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of such chiral 4,4-diaryl-4H-3,1-benzoxazines.

The development of catalytic asymmetric methods for the construction of the 4H-3,1-benzoxazine ring system is an emerging area of research. One promising approach involves the use of chiral catalysts to control the stereochemical outcome of the cyclization reaction. For instance, chiral Brønsted acids or Lewis acids could be employed to catalyze the condensation of a suitable precursor, such as a 2-aminobenzyl alcohol derivative, with a diaryl ketone. The chiral catalyst would create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Although direct catalytic asymmetric synthesis of 4,4-diaryl-4H-3,1-benzoxazines is not yet widely reported, related methodologies for similar heterocyclic systems provide valuable insights. For example, asymmetric synthesis of 3-aryl-1,4-oxazin-2-ones has been achieved with high diastereoselectivity, which can be followed by a cyclization to afford chiral oxazines doi.org. Furthermore, vinyl- and alkynyl-substituted benzoxazinone-derived zwitterionic species have been utilized in the asymmetric preparation of other aza-heterocycles through catalytic dipolar cycloaddition reactions nih.gov. These examples highlight the potential for developing novel asymmetric catalytic strategies for the synthesis of chiral 4,4-diaryl-4H-3,1-benzoxazine analogues.

A hypothetical enantioselective synthesis of a chiral 4,4-diaryl-4H-3,1-benzoxazine analogue could involve the reaction of a 2-aminobenzyl alcohol with an unsymmetrical diaryl ketone in the presence of a chiral catalyst. The choice of catalyst would be critical in achieving high enantioselectivity.

Table 1: Potential Asymmetric Catalytic Strategies for Chiral 4,4-Diaryl-4H-3,1-Benzoxazine Synthesis

| Catalytic Approach | Catalyst Type | Potential Precursors | Key Challenge |

|---|---|---|---|

| Asymmetric Cyclocondensation | Chiral Brønsted Acid or Lewis Acid | 2-Aminobenzyl alcohol, unsymmetrical diaryl ketone | Control of enantioselectivity at the quaternary stereocenter |

| Asymmetric C-H Functionalization | Chiral Transition Metal Catalyst (e.g., Pd, Rh) | Pre-formed benzoxazine with a directing group | Regio- and stereoselective introduction of the second aryl group |

Chiral Auxiliary and Resolving Agent Approaches

In addition to asymmetric catalysis, classical methods involving chiral auxiliaries and resolving agents can be employed for the synthesis of enantiomerically pure 4,4-diaryl-4H-3,1-benzoxazine analogues.

Chiral Auxiliary Approach: A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. In the context of benzoxazine synthesis, a chiral auxiliary could be attached to the 2-aminobenzyl alcohol precursor. The steric hindrance and electronic properties of the chiral auxiliary would then influence the facial selectivity of the subsequent cyclization reaction with an unsymmetrical diaryl ketone, leading to the formation of a diastereomerically enriched product. The chiral auxiliary can then be cleaved to yield the desired enantiomerically enriched benzoxazine.

Resolving Agent Approach: This method involves the separation of a racemic mixture of a chiral 4,4-diaryl-4H-3,1-benzoxazine into its individual enantiomers. This is typically achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques such as fractional crystallization or chromatography. Finally, the resolving agent is removed to afford the pure enantiomers.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers nih.govhplc.euresearchgate.net. This method relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. For the separation of chiral 4,4-diaryl-4H-3,1-benzoxazine analogues, a suitable chiral column would be selected based on the structural features of the compound.

Table 2: Chiral Auxiliary and Resolving Agent Strategies

| Strategy | Description | Separation Method | Key Consideration |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral moiety to induce diastereoselectivity. | Chromatography (to separate diastereomers) | Efficient attachment and cleavage of the auxiliary without racemization. |

| Chiral Resolving Agent | Formation of diastereomeric salts or derivatives with a chiral agent. | Fractional crystallization or chromatography | Availability of a suitable and cost-effective resolving agent. |

Design and Synthesis of Labeled Analogues for Mechanistic Studies

To gain a deeper understanding of the reaction mechanisms involved in the synthesis and potential biological activities of "this compound," the preparation of labeled analogues is an invaluable tool.

Isotopic Labeling (e.g., Deuterium (B1214612), Carbon-13) for Reaction Tracing

Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes, such as replacing hydrogen (¹H) with deuterium (²H or D) or carbon-12 (¹²C) with carbon-13 (¹³C). These isotopically labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In the context of "this compound," isotopic labeling can be used to trace the fate of specific atoms during the synthesis of the benzoxazine ring. For example, by using a deuterium-labeled 2-aminobenzyl alcohol, it would be possible to follow the incorporation of the deuterium atom into the final product and to study any potential isotopic effects on the reaction rate. This information can help to elucidate the transition state of the reaction and to confirm the proposed reaction mechanism. Mechanistic studies on the ring-opening polymerization of benzoxazines have been reported, indicating the utility of such investigations in this class of compounds dntb.gov.uauab.catfigshare.com.

Table 3: Applications of Isotopic Labeling in Mechanistic Studies

| Isotope | Labeled Precursor | Analytical Technique | Mechanistic Insight |

|---|---|---|---|

| Deuterium (²H) | Deuterated 2-aminobenzyl alcohol | NMR, Mass Spectrometry | Tracing reaction pathways, determining kinetic isotope effects. |

| Carbon-13 (¹³C) | ¹³C-labeled diphenyl ketone | ¹³C NMR, Mass Spectrometry | Elucidating bond formation and cleavage steps, identifying intermediates. |

Fluorescent or Spin-Labeled Probes for Advanced Spectroscopic Analysis

The development of fluorescent or spin-labeled analogues of "this compound" can provide powerful tools for advanced spectroscopic analysis.

Fluorescent Probes: A fluorescent probe is a molecule that can absorb light at a specific wavelength and emit light at a longer wavelength. By attaching a fluorophore to the benzoxazine scaffold, it is possible to create a fluorescent analogue that can be used to visualize the localization of the compound within a biological system or to study its interactions with other molecules using techniques such as fluorescence microscopy and spectroscopy. The choice of fluorophore would depend on the desired photophysical properties, such as the excitation and emission wavelengths and the quantum yield. Benzophenoxazine-based dyes are a well-known class of fluorescent compounds that share a structural relationship with the benzoxazine core tamu.edu. The synthesis of fluorescent derivatives of other heterocyclic systems, such as 1,3,5-triazines, has also been reported, providing synthetic strategies that could be adapted for benzoxazines nih.govnih.gov.

Spin-Labeled Probes: A spin label is a molecule that contains an unpaired electron, making it paramagnetic. These probes are used in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of molecules. By introducing a stable radical, such as a nitroxide radical, into the "this compound" structure, a spin-labeled probe can be created. This probe could then be used to investigate the molecular environment of the benzoxazine and to study its rotational dynamics.

Table 4: Design of Labeled Probes for Spectroscopic Analysis

| Probe Type | Label | Potential Attachment Site | Application |

|---|---|---|---|

| Fluorescent Probe | e.g., Dansyl, Fluorescein, Rhodamine | Phenyl rings, benzoxazine core | Fluorescence microscopy, fluorescence resonance energy transfer (FRET) studies. |

Advanced Analytical Techniques in the Study of 2 3 Nitrophenyl 4,4 Diphenyl 4h 3,1 Benzoxazine

Chiral Chromatography for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For benzoxazine (B1645224) derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. nih.govphenomenex.com The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance, between the analyte and the chiral selector. phenomenex.com Given the presence of aromatic rings (phenyl, nitrophenyl) and heteroatoms in 2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine, these types of interactions would be key to achieving enantioseparation.

A hypothetical HPLC method for the enantiomeric purity assessment of this compound would likely involve a normal-phase or polar organic mobile phase to enhance the chiral recognition on a polysaccharide-based CSP. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is critical and requires empirical optimization to achieve baseline separation of the enantiomers. phenomenex.com

Table 1: Hypothetical HPLC Parameters for Chiral Separation of a Benzoxazine Analogue

| Parameter | Value |

| Column | Chiralpak® IA or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the nitrophenyl chromophore |

| Temperature | 25 °C |

This table is illustrative and based on general methods for chiral separations of related compounds, not on specific experimental data for this compound.

Gas Chromatography (GC) for Volatile Benzoxazine Derivatives

Gas Chromatography (GC) can also be employed for chiral separations, particularly for volatile and thermally stable compounds. For non-volatile molecules like this compound, derivatization to produce more volatile analogues would be a necessary prerequisite. Chiral GC columns are typically capillary columns coated with a chiral stationary phase, often a cyclodextrin derivative.

However, the high molecular weight and complex structure of the target compound, even after derivatization, may present challenges for GC analysis due to potential thermal degradation in the injector or on the column. Therefore, HPLC is generally the preferred method for the chiral analysis of such complex heterocyclic compounds.

Solid-State NMR Spectroscopy for Amorphous or Polycrystalline Samples

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable tool for the characterization of solid materials, providing insights into the structure, polymorphism, and dynamics of molecules in their solid form. nih.gov

Characterization of Polymorphism and Amorphous Forms

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science, as different polymorphs can exhibit distinct physical properties. ssNMR, particularly with techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), can distinguish between different polymorphs and amorphous forms. researchgate.net Each crystalline form will have a unique set of chemical shifts and relaxation times due to the different local electronic environments and molecular packing.

For this compound, ssNMR could be used to identify and quantify different crystalline forms or to characterize the amorphous state. The presence of a ¹⁵N nucleus in the nitro group and the oxazine (B8389632) ring could also be exploited through ¹⁵N ssNMR to provide additional structural information. nih.gov

Understanding Molecular Dynamics in the Solid State

ssNMR can also provide information on molecular dynamics in the solid state, such as the rotation of the phenyl and nitrophenyl groups or librational motions of the benzoxazine core. nih.govacs.org Techniques that measure relaxation times (T₁, T₁ρ) and utilize variable temperature experiments can elucidate the nature and timescale of these motions. Such studies are fundamental to understanding the physical stability and properties of the solid material. While ssNMR has been applied to study the structure of benzoxazine oligomers and polymers, nih.govresearchgate.net specific data on the solid-state dynamics of monomeric, highly substituted benzoxazines like the one is not available.

Photoelectron Spectroscopy (XPS, UPS) for Electronic Structure Characterization

Photoelectron spectroscopy techniques, including X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), are powerful methods for probing the electronic structure of molecules and materials.

XPS provides information on the elemental composition and chemical states of the atoms within a molecule. For this compound, XPS could be used to analyze the core-level spectra of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). The binding energies of these core electrons are sensitive to the local chemical environment, allowing for the differentiation of atoms in different functional groups. For instance, the nitrogen atoms in the oxazine ring and the nitro group would exhibit distinct N 1s binding energies.

UPS, on the other hand, probes the valence electronic structure and can be used to determine the ionization potential and work function of a material. This information is particularly valuable for understanding the electronic properties of materials used in organic electronic devices. While the electronic effects of substituents on benzoxazine polymerization have been studied, researchgate.net direct UPS or XPS characterization of the electronic structure of specific monomers like this compound is not documented in the literature.

Determination of Core-Level Binding Energies and Valence Band Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When applied to a molecule like this compound, XPS can determine the binding energies of the core-level electrons of its constituent atoms (carbon, nitrogen, and oxygen), providing valuable information about the chemical environment of each atom.

Based on studies of various benzoxazine polymers and related aromatic compounds, the expected binding energies for the core levels of this compound can be approximated. The nitrogen (N 1s) spectrum would be particularly informative, with distinct signals anticipated for the nitrogen atom in the oxazine ring and the nitrogen atom in the nitro group. The higher oxidation state of the nitrogen in the -NO₂ group will result in a significantly higher binding energy compared to the nitrogen in the heterocyclic ring. Similarly, the O 1s spectrum would show contributions from the oxygen in the oxazine ring and the two oxygen atoms of the nitro group.

In addition to core-level analysis, XPS can also be used to probe the valence band structure of a material. The valence band spectrum provides information about the molecular orbitals that are involved in chemical bonding. While more complex to interpret than core-level spectra, the valence band spectrum offers a direct experimental view of the molecule's electronic density of states.

Table 1: Representative Core-Level Binding Energies for Functional Groups in Benzoxazine-Related Compounds

| Atom | Functional Group | Approximate Binding Energy (eV) |

| C 1s | C-C/C-H (aromatic) | 284.5 - 285.0 |

| C-N (oxazine ring) | 285.5 - 286.5 | |

| C-O (oxazine ring) | 286.0 - 287.0 | |

| N 1s | C-N-C (oxazine ring) | 399.0 - 400.0 |

| -NO₂ (nitro group) | 405.0 - 406.0 | |

| O 1s | C-O-C (oxazine ring) | 532.5 - 533.5 |

| -NO₂ (nitro group) | 533.0 - 534.0 |

Note: These are approximate values based on data from various benzoxazine and nitroaromatic compounds. The actual values for this compound may vary.

Understanding Electron Density Distribution within the Molecule

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the distribution of electron density within a molecule. These theoretical calculations can provide detailed insights into the electronic structure, molecular orbitals, and charge distribution, which complement experimental findings from techniques like XPS.

For this compound, DFT calculations can elucidate the influence of the various substituents on the electronic properties of the benzoxazine core. The 3-nitrophenyl group, being a strong electron-withdrawing group, is expected to significantly decrease the electron density on the attached phenyl ring and, to a lesser extent, on the benzoxazine system. Conversely, the two phenyl groups at the 4-position are primarily electron-donating through resonance, though their steric bulk will also influence the molecule's conformation.

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO represents the ability to donate an electron and is typically localized on the more electron-rich parts of the molecule. In this case, the HOMO is likely to have significant contributions from the diphenyl-substituted part of the benzoxazine core. The LUMO, representing the ability to accept an electron, is expected to be localized predominantly on the electron-deficient nitrophenyl moiety. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and reactivity.

Molecular electrostatic potential (MEP) maps generated from DFT calculations can visually represent the charge distribution. In these maps, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue. For the title compound, the MEP map would likely show a high negative potential around the oxygen atoms of the nitro group and the oxygen within the oxazine ring, while a positive potential would be expected around the nitro group's nitrogen and the hydrogen atoms of the aromatic rings.

Table 2: Conceptual Illustration of Calculated Partial Atomic Charges using DFT

| Atom/Group | Expected Partial Charge | Rationale |

| Oxygen (Nitro Group) | Highly Negative | High electronegativity and electron-withdrawing nature of the nitro group. |

| Nitrogen (Nitro Group) | Highly Positive | Bonded to two highly electronegative oxygen atoms. |

| Nitrogen (Oxazine Ring) | Moderately Negative | Electronegative atom in a heterocyclic ring. |

| Oxygen (Oxazine Ring) | Moderately Negative | Electronegative atom within the ether linkage of the ring. |

| Phenyl Rings (at C4) | Slightly Negative (overall) | Electron-donating via resonance, increasing electron density on the rings. |

| Nitrophenyl Ring | Slightly Positive (overall) | Electron density is withdrawn by the nitro group. |

Note: This table provides a conceptual overview of expected charge distribution based on theoretical principles. Actual calculated values would require specific DFT computations.

Future Research Directions and Unanswered Questions for 2 3 Nitrophenyl 4,4 Diphenyl 4h 3,1 Benzoxazine

Development of Novel Cascade Reactions for Complex Benzoxazine (B1645224) Architectures

The synthesis of complex molecular scaffolds from simple precursors in a single operation represents a significant goal in modern organic chemistry. For 2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine, future research could focus on leveraging its structure as a platform for novel cascade reactions. The development of such reactions would enable the rapid construction of intricate, polycyclic systems with potential applications in materials science and medicinal chemistry.

One promising avenue is the exploration of catalyst-mediated cascade reactions. For instance, yttrium(III) triflate (Y(OTf)₃) has been shown to catalyze a formal [4+2] cyclization to form 1,4-benzoxazine scaffolds from benzoxazoles and propargyl alcohols. A similar strategy could be envisioned where the existing 3,1-benzoxazine core of the target molecule is manipulated or participates in a cascade sequence. Another innovative approach involves an asymmetric carbene-alkyne metathesis-triggered cascade, which has been successfully used to synthesize benzoxazine-centered polychiral polyheterocycles with high stereocontrol acs.org. Adapting such methodologies to incorporate the unique steric and electronic properties of this compound could lead to novel molecular frameworks.

Furthermore, multienzyme cascade reactions offer a sustainable and efficient alternative to traditional multi-step syntheses nih.gov. Investigating the compatibility of the target compound with enzymatic systems could unlock new biosynthetic pathways to complex derivatives.

Table 1: Potential Cascade Reactions for Benzoxazine Elaboration

| Reaction Type | Potential Catalyst/Mediator | Target Transformation | Anticipated Outcome |

|---|---|---|---|

| Formal [4+2] Cyclization | Lewis Acids (e.g., Y(OTf)₃) | Annulation onto the benzoxazine core | Fused polycyclic benzoxazine systems |

| Asymmetric Metathesis Cascade | Dirhodium catalyst/Brønsted acid | Reaction at a tethered alkyne/diazo group | Chiral polyheterocyclic architectures |

Unanswered questions in this area include:

Can the nitro and diphenyl groups be used to direct the regioselectivity of cascade reactions?

What new scaffolds can be accessed by designing precursors that incorporate the this compound moiety?

How can reaction conditions be optimized to favor cascade pathways over simple functionalization?

Comprehensive Understanding of Stereochemical Control in Benzoxazine Synthesis

The 2-position of the benzoxazine ring is a stereocenter, and controlling its configuration is crucial for applications where chirality is important, such as in pharmaceuticals or chiral materials. While the synthesis of racemic this compound is established, the development of asymmetric syntheses to access enantiomerically pure forms remains a significant challenge and a vital area for future research.

Recent advancements have demonstrated the use of co-catalysis, such as a dirhodium catalyst with a Brønsted acid, to achieve precise stereocontrol in the synthesis of complex benzoxazines acs.org. This approach yields exceptional diastereo- and enantioselectivities, validated by X-ray crystallography acs.org. Future work could adapt these asymmetric catalytic systems to the synthesis of the target compound, potentially by using a prochiral precursor.

Key research questions to be addressed include:

What chiral catalysts or auxiliaries can be employed to achieve high enantioselectivity in the formation of the 2-substituted-4,4-diphenyl-4H-3,1-benzoxazine core?

How do the bulky diphenyl groups at the 4-position influence the stereochemical outcome of asymmetric reactions?

Can the stereocenter at the 2-position be used to induce chirality elsewhere in the molecule during subsequent transformations?

What are the differential biological activities or material properties of the individual enantiomers of this compound?

Exploration of Non-Covalent Interactions in Supramolecular Assemblies Involving the Compound

The field of supramolecular chemistry focuses on chemical systems composed of molecules held together by reversible, non-covalent interactions wikipedia.org. The structure of this compound, with its multiple aromatic rings and electron-withdrawing nitro group, provides numerous sites for such interactions, including hydrogen bonding, π-π stacking, and electrostatic effects wikipedia.orgyoutube.com.

Future research should systematically explore the formation of supramolecular assemblies involving this compound. The nitro group is a strong hydrogen bond acceptor, and the phenyl rings can participate in π-π stacking interactions youtube.comsemanticscholar.org. These interactions could be exploited to create well-defined, self-assembled structures like liquid crystals, gels, or molecular cages wikipedia.orgresearchgate.net. Understanding these interactions is fundamental to designing new materials with tailored properties. For example, π-hole interactions involving the nitro moiety have been found to play an important role in the formation of crystal structures in related compounds mdpi.com.

Hirshfeld surface analysis and computational methods can be employed to visualize and quantify the non-covalent interactions that govern the crystal packing and self-assembly of this molecule and its derivatives tandfonline.commdpi.commdpi.com. Such studies can reveal the predominance of specific interactions, such as H…C/C…H contacts and hydrogen bonds, which stabilize the resulting supramolecular architectures mdpi.com.

Unanswered questions in this domain are:

What types of supramolecular synthons can be reliably formed using this compound as a building block?

Can host-guest complexes be formed, with the benzoxazine acting as either the host or the guest?

How does the interplay between hydrogen bonding (involving the nitro group) and π-π stacking (involving the phenyl rings) direct the self-assembly process?

Can functional materials, such as sensors or molecular switches, be developed based on the supramolecular chemistry of this compound?

Theoretical Prediction of Novel Reactivity Patterns and Their Experimental Verification

Computational chemistry provides powerful tools for predicting the reactivity and properties of molecules, guiding experimental efforts and providing deep mechanistic insights. For this compound, a combination of theoretical and experimental studies is essential for uncovering novel reactivity patterns.

Density Functional Theory (DFT) calculations can be used to model the electronic structure and predict reaction pathways. For instance, DFT has been used to understand the ring-opening polymerization mechanisms of benzoxazines, suggesting that intramolecular hydrogen bonding can lower the activation energy of the process researchgate.net. Similar studies could be applied to the target molecule to predict how the nitro and diphenyl substituents affect its thermal and catalytic ring-opening. Combined experimental and theoretical studies have also been used to elucidate unique transformation reactions of ionic benzoxazine monomers, modifying the commonly proposed polymerization mechanisms acs.orgnih.gov.

The strong electron-withdrawing nature of the nitro group is known to significantly influence the reactivity of aromatic scaffolds, often making them susceptible to nucleophilic attack nih.gov. Theoretical models could predict novel reaction sites on the nitrophenyl ring or the benzoxazine core, which could then be targeted for experimental verification.

Table 2: Theoretical Methods and Their Application to Benzoxazine Reactivity

| Theoretical Method | Property to be Studied | Potential Research Question |

|---|---|---|

| Density Functional Theory (DFT) | Reaction energetics and transition states | What is the predicted activation energy for the ring-opening of the compound? |

| Gauge-Including Atomic Orbital (GIAO) DFT | NMR chemical shifts | Can theoretical NMR data help distinguish between potential regioisomers in reactions? nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of non-covalent interactions | What is the strength and nature of π-π stacking vs. hydrogen bonding in dimers? rsc.org |

Key questions for this research direction include:

How do the electronic effects of the 3-nitrophenyl group and the steric bulk of the diphenyl groups alter the mechanism of the benzoxazine ring-opening reaction compared to simpler analogues?

Can computational screening predict novel catalysts for the polymerization or functionalization of this specific benzoxazine?

Are there any unexpected pericyclic or rearrangement reactions that this strained heterocyclic system might undergo under thermal or photochemical conditions?

How well do theoretical predictions of spectroscopic properties (e.g., NMR, IR) match experimental data, and can this be used for structural confirmation of new derivatives? nih.gov

Integration of Machine Learning for Retrosynthetic Analysis and Reaction Prediction for Benzoxazines

The complexity of molecules like this compound makes the design of synthetic routes a challenging task. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools in chemical synthesis planning.

Future research should focus on applying these data-driven approaches to the benzoxazine family. Retrosynthesis prediction models, often based on neural sequence-to-sequence architectures, can learn from vast databases of chemical reactions to propose viable synthetic pathways for complex targets tandfonline.comnih.gov. By training these models on reaction datasets that include benzoxazine syntheses, it may be possible to generate novel and efficient routes to the target compound and its derivatives.

Furthermore, ML models can predict the outcomes of unknown reactions, including identifying the most likely products and estimating yields. Transfer learning, where a model is pre-trained on a large dataset of general reactions and then fine-tuned on a smaller, specific dataset (e.g., heterocyclic chemistry), has been shown to significantly improve prediction accuracy acs.org. This approach could be invaluable for exploring the chemical space around this compound.

Unanswered questions that can be addressed by integrating machine learning include:

Can a machine learning model trained on known benzoxazine syntheses predict a more efficient or higher-yielding route to the target compound?

Can AI tools identify novel starting materials or building blocks for constructing complex benzoxazine-based architectures?

How can ML be used to predict the material properties (e.g., thermal stability, mechanical strength) of polybenzoxazines derived from this and related monomers, thereby accelerating materials discovery?

What is the top-1 accuracy that can be achieved by state-of-the-art transformer models in predicting retrosynthetic steps for this class of substituted benzoxazines? acs.org

Q & A

Basic Research Questions

What are the recommended synthesis protocols for 2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine, and how do meta-substituents influence its polymerization kinetics?

Methodological Answer:

- Synthesis : Use a three-component Mannich condensation reaction with 3-nitrophenol, formaldehyde, and diphenylamine under solvent-free conditions to minimize byproducts . Meta-substituted benzoxazines (like the nitro group here) require precise stoichiometric control due to steric hindrance and reduced reactivity compared to para-substituted analogs .

- Characterization : Confirm structure via FT-IR (C-O-C stretching at 1,235 cm⁻¹) and ¹H NMR (oxazine ring protons at 4.3–5.1 ppm) . For meta-substituted derivatives, 2D NOESY NMR can resolve spatial interactions between the nitro group and neighboring phenyl rings .

- Kinetics : Differential scanning calorimetry (DSC) reveals that meta-substituents delay ring-opening polymerization (ROP) initiation temperatures by 10–15°C compared to para-substituted analogs due to reduced electron-withdrawing effects .

How does the nitro group in 2-(3-nitrophenyl)-benzoxazine affect thermal stability and char yield?

Methodological Answer:

- Thermal Analysis : Thermogravimetric analysis (TGA) shows that the nitro group increases char yield by 5–8% (vs. non-nitrated analogs) due to enhanced crosslinking during pyrolysis .

- Mechanism : The nitro group acts as a radical scavenger, stabilizing the polymer matrix at high temperatures (>300°C). However, it also lowers the glass transition temperature (Tg) by 20–30°C due to reduced molecular mobility .

- Validation : Compare with nitro-free analogs using dynamic mechanical analysis (DMA) to quantify Tg and crosslink density changes .

II. Advanced Research Questions

How can computational modeling optimize the molecular design of nitro-functionalized benzoxazines for aerospace composites?

Methodological Answer:

- AI-Driven Design : Use density functional theory (DFT) to predict the nitro group’s impact on HOMO-LUMO gaps, correlating with thermal oxidative stability . Machine learning (ML) models trained on benzoxazine datasets can recommend optimal nitro positioning for flame retardancy (e.g., LOI >35) .

- Validation : Synthesize top-predicted structures and test flammability via cone calorimetry (e.g., peak heat release rate <150 kW/m²) .

What contradictions exist in the structure-property relationships of meta- vs. para-substituted benzoxazines?

Methodological Answer:

- Key Conflict : Meta-substituents (e.g., -NO₂) reduce curing reactivity but improve thermal stability, whereas para-substituents accelerate polymerization but lower char yields .

- Resolution : Hybridize meta-nitro benzoxazines with epoxy resins to balance reactivity and performance. FT-IR monitoring shows epoxy’s hydroxyl groups catalyze ROP, reducing curing temperatures by 20–30°C .

- Data Source : Cross-reference DSC data from meta-substituted systems with para-substituted analogs in the Handbook of Benzoxazine Resins .

What advanced techniques validate the antibacterial mechanism of nitro-functionalized benzoxazines?

Methodological Answer:

- Antibacterial Testing : Use agar diffusion assays against E. coli and S. aureus. Nitro groups generate reactive oxygen species (ROS), achieving >90% inhibition at 5 wt% loading .